2-bromo-N-[(2,5-dimethylphenyl)(pyridin-3-yl)methyl]benzamide
Description
2-bromo-N-[(2,5-dimethylphenyl)(pyridin-3-yl)methyl]benzamide is a complex organic compound with a unique structure that includes a bromine atom, a benzamide group, and a pyridine ring
Properties
IUPAC Name |
2-bromo-N-[(2,5-dimethylphenyl)-pyridin-3-ylmethyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19BrN2O/c1-14-9-10-15(2)18(12-14)20(16-6-5-11-23-13-16)24-21(25)17-7-3-4-8-19(17)22/h3-13,20H,1-2H3,(H,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BAPGPJVVSMXFMH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)C(C2=CN=CC=C2)NC(=O)C3=CC=CC=C3Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19BrN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-bromo-N-[(2,5-dimethylphenyl)(pyridin-3-yl)methyl]benzamide typically involves multi-step organic reactionsThe reaction conditions often involve the use of catalysts such as palladium and reagents like boronic acids or esters .
Chemical Reactions Analysis
2-bromo-N-[(2,5-dimethylphenyl)(pyridin-3-yl)methyl]benzamide undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form amines.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common reagents used in these reactions include palladium catalysts, boronic acids, and reducing agents like lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-bromo-N-[(2,5-dimethylphenyl)(pyridin-3-yl)methyl]benzamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 2-bromo-N-[(2,5-dimethylphenyl)(pyridin-3-yl)methyl]benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target molecule .
Comparison with Similar Compounds
2-bromo-N-[(2,5-dimethylphenyl)(pyridin-3-yl)methyl]benzamide can be compared with other similar compounds such as:
- 2-bromo-N-(3,4-dimethylphenyl)benzamide
- 2-bromo-N-(2,5-dimethoxyphenyl)benzamide
These compounds share structural similarities but differ in their functional groups, leading to variations in their chemical reactivity and biological activities.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
